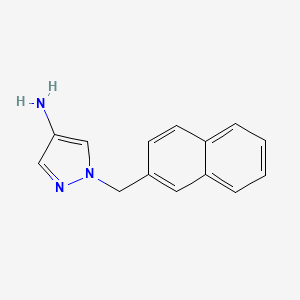

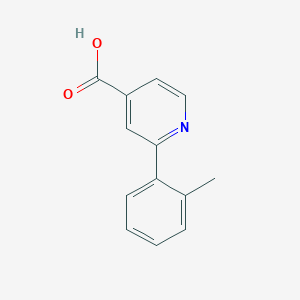

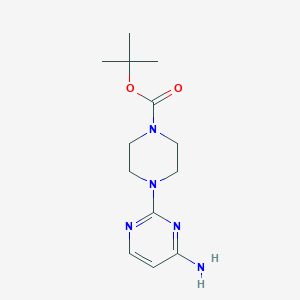

![molecular formula C11H10N2O2S B1393236 4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]- CAS No. 165682-78-0](/img/structure/B1393236.png)

4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-

概要

説明

“4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” is a compound with the empirical formula C4H4N2O2S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours .

Molecular Structure Analysis

The molecular structure of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” can be represented by the SMILES string Nc1nc(cs1)C(O)=O .

Chemical Reactions Analysis

The chemical reactions involving “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” have been studied extensively. For instance, it has been used in the synthesis of diverse range of heterocyclic analogues .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” include its empirical formula C4H4N2O2S, and a molecular weight of 144.15 .

科学的研究の応用

Organic Synthesis and Protein Mimicry

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to the requested compound, have emerged as a novel class of constrained heterocyclic γ-amino acids. These compounds are significant for mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins, due to their rigid thiazole ring structure. A versatile chemical route has been developed for synthesizing these ATCs, offering a method to introduce a wide variety of lateral chains, enhancing their utility in designing protein mimetics and peptidomimetics (Mathieu et al., 2015).

Antimicrobial Applications

Compounds derived from 2-amino-1,3-thiazole-4-carboxylic acid show promising antimicrobial properties. For instance, novel derivatives have been synthesized and demonstrated good fungicidal activity against several fungi and virus control, indicating a new strategy for combating these pathogens (Fengyun et al., 2015). This showcases the potential of thiazolecarboxylic acid derivatives in developing new antimicrobial agents.

Corrosion Inhibition

2-Amino-4-methyl-thiazole, a compound within the same chemical family, has been evaluated as a corrosion inhibitor for mild steel in acidic solutions. The study highlights its strong adsorption and barrier film formation on the metal surface, protecting it from corrosion. This indicates the potential utility of thiazole derivatives in industrial applications to prevent metal degradation (Yüce et al., 2014).

Photophysical Properties

Research into the photophysical properties of thiazoles with sulfur-containing functional groups has provided insights into their utility in material sciences, sensing applications, and biomolecular sciences. Thiazoles, especially those modified at specific positions with sulfur-containing groups, show interesting photophysical behaviors that can be exploited in fluorescent molecule development and sensor technologies (Murai et al., 2018).

Safety and Hazards

将来の方向性

The future directions of “4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-” research could involve further exploration of its therapeutic roles. Given its promising roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents , there is potential for more in-depth studies and applications in medicinal chemistry.

作用機序

Target of Action

It is known that 2-aminothiazole derivatives, a class to which this compound belongs, have been studied for their anticancer properties . They have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s worth noting that 2-aminothiazole derivatives have been found to exhibit a broad pharmacological spectrum . The interaction of these compounds with their targets often results in the inhibition of the target’s function, which can lead to the suppression of disease progression .

Biochemical Pathways

2-aminothiazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

As mentioned earlier, 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

特性

IUPAC Name |

2-(4-methylanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIECVIMOUUVYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane](/img/structure/B1393164.png)

![C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate](/img/structure/B1393165.png)

![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)